molecular formula C21H26N2O B4770631 N-(3-methylbenzyl)-4-(1-piperidinylmethyl)benzamide

N-(3-methylbenzyl)-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4770631
M. Wt: 322.4 g/mol
InChI Key: BOKITFUAOOAZLJ-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-4-(1-piperidinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MPBA" and is a member of the benzamide class of compounds. MPBA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of MPBA is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Specifically, MPBA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Additionally, MPBA has been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
MPBA has been shown to have significant anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, as well as reduce the infiltration of immune cells into inflamed tissues. Additionally, MPBA has been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using MPBA in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. Additionally, MPBA is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using MPBA in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research involving MPBA. One potential area of focus is the development of more efficient synthesis methods for MPBA and related compounds. Additionally, further research is needed to fully understand the mechanism of action of MPBA and its potential therapeutic applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of MPBA in animal models and potential clinical trials.

Scientific Research Applications

MPBA has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, MPBA has been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-6-5-7-19(14-17)15-22-21(24)20-10-8-18(9-11-20)16-23-12-3-2-4-13-23/h5-11,14H,2-4,12-13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKITFUAOOAZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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